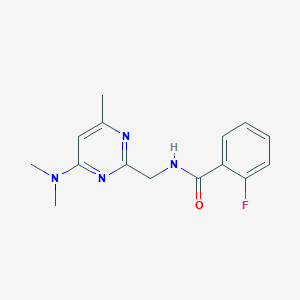

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-6-4-5-7-12(11)16/h4-8H,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYFXBPCKBUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution: : The synthesis begins with the nucleophilic substitution reaction of 2-fluorobenzoyl chloride with an appropriate amine, such as 4-(dimethylamino)-6-methylpyrimidin-2-ylmethylamine, in the presence of a base like triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Amide Bond Formation: : An alternative route involves the formation of the amide bond through the reaction of 2-fluorobenzoic acid with the same amine under dehydrating conditions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Large-scale production follows similar synthetic routes but often employs continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.

Análisis De Reacciones Químicas

Chemical Reactivity of Functional Groups

The compound’s reactivity is governed by three primary functional groups:

- Amide bond : Susceptible to hydrolysis under acidic or basic conditions.

- Pyrimidine ring : Electron-rich due to the dimethylamino group, enabling electrophilic substitution.

- Fluorobenzamide : The fluorine atom may participate in nucleophilic aromatic substitution under harsh conditions.

Hydrolysis of the Amide Bond

- Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) hydrolysis cleaves the amide bond, yielding 2-fluorobenzoic acid and (4-(dimethylamino)-6-methylpyrimidin-2-yl)methanamine .

Substitution on the Pyrimidine Ring

- Electrophilic substitution : The dimethylamino group activates the pyrimidine ring toward electrophiles.

Oxidation and Reduction

- Oxidation : The methyl group on the pyrimidine may oxidize to a carboxyl group using strong oxidizing agents (e.g., KMnO₄).

- Reduction : The dimethylamino group can be reduced to a primary amine using LiAlH₄, though this is less common.

Stability and Reaction Conditions

Research Findings

- Solubility : The compound shows moderate solubility in DMSO (>10 mM) but poor solubility in aqueous buffers at neutral pH .

- Stability : Stable under ambient conditions but degrades in acidic environments (pH < 4) due to amide hydrolysis .

- Biological relevance : Structural analogs have been explored as kinase inhibitors, leveraging the pyrimidine scaffold’s ability to bind ATP pockets .

Industrial and Experimental Considerations

Aplicaciones Científicas De Investigación

Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules. Biology : Studied for its potential interactions with biological macromolecules. Medicine : Investigated for its pharmacological properties, including its potential as a drug candidate. Industry : Employed in the development of specialized materials and chemical products.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The dimethylamino and fluorine substituents play a crucial role in binding affinity and specificity, influencing the pathways and biological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Benzamide Scaffolds

Compound 1 ():

Name: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Features:

- Dichlorobenzamide substituent (electron-withdrawing).

- Pyrimidine ring with a 6-methyl group and hydroxylalkylamino side chain.

- Activity : EGFR inhibitor with T790M resistance mutation selectivity.

Data : - LCMS (ESI) : [M+H]⁺ = 447.1.

- 1H NMR : Distinct peaks at δ 11.01 (s, 1H, NH) and δ 2.13 (s, 3H, CH₃).

Comparison : - The dichlorobenzamide group in Compound 1 enhances hydrophobicity compared to the 2-fluorobenzamide in the target compound. This difference may alter binding affinity in kinase targets .

Compound 2 ():

Name: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Key Features:

- Fluorophenyl and methoxyphenyl substituents.

- Intramolecular N–H⋯N hydrogen bonding stabilizes conformation.

Structural Data : - Dihedral angles : 12.8° (pyrimidine-phenyl), 86.1° (pyrimidine-methoxyphenyl).

- Crystal packing : Stabilized by C–H⋯O and C–H⋯π interactions.

Comparison : - The target compound lacks the methoxyphenylaminomethyl group, which in Compound 2 contributes to antimicrobial activity. The 2-fluorobenzamide in the target compound may offer similar electronic effects but with reduced steric bulk .

Analogues with Dimethylamino-Pyrimidine Motifs

Compound 4j ():

Name: (1SR) N-(1-(N-tert-Butylcarbamoyl)-1-(4-(dimethylamino)pyridin-3-yl)methyl)L-glutamic acid dimethyl ester Key Features:

- Dimethylamino-substituted pyridine ring.

- Glutamic acid ester side chain.

Physical Properties : - Melting point : 89–90°C.

- Yield : 47%.

Comparison : - The ester groups enhance polarity, contrasting with the benzamide’s hydrophobicity .

Sulfonamide Analogues

Compound 3 ():

Name: 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide Key Features:

- Sulfonamide linker instead of benzamide.

- Chlorophenyl substituent.

Data : - Molecular weight : 340.6.

- Smiles : CC1=CC(N(C)C)=NC(CNS(=O)(=O)C2=CC=CC=C2Cl)=N1.

Comparison : - The chloro substituent may enhance metabolic stability relative to fluorine .

Research Findings and Implications

- Electronic Effects: The 2-fluorobenzamide in the target compound provides moderate electron-withdrawing effects, balancing solubility (via dimethylamino) and target binding. This contrasts with the stronger electron-withdrawing dichloro group in Compound 1, which may improve kinase inhibition but reduce bioavailability .

- Synthetic Accessibility : The target compound’s benzamide linkage is synthetically straightforward compared to the sulfonamide in Compound 3, which requires sulfonylation steps .

Actividad Biológica

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a dimethylamino group and a pyrimidine moiety, which are known to play significant roles in biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 367.39 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not available |

| LogP | 3.5 |

This compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF7) and lung cancer (A549) cells.

Case Study: MCF7 Cell Line

- Objective : To evaluate the antiproliferative effect of the compound on MCF7 cells.

- Method : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 10 µM.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF7 | 10 | 24 |

| A549 | 15 | 24 |

| SKM-1 | 12 | 48 |

In Vivo Studies

Preclinical studies using xenograft models have indicated that this compound possesses significant antitumor activity. For example, in a study involving SKM-1 xenografts:

- Dosage : Administered orally at doses of 50 mg/kg.

- Outcome : Tumor growth was inhibited by approximately 60% compared to control groups after two weeks of treatment.

Pharmacokinetics

The pharmacokinetic profile shows favorable absorption and distribution characteristics. The compound exhibited a half-life of around 4 hours in mice, suggesting potential for effective dosing regimens.

Q & A

Q. What are the common synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with 2-fluorobenzoyl chloride. Key steps include:

- Nucleophilic substitution : Reacting the pyrimidine derivative with a benzoyl chloride group in the presence of coupling agents like titanium tetrachloride or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product .

- Yield optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance efficiency .

Q. How is the compound characterized post-synthesis?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the integration of the pyrimidine methyl group (δ 2.4 ppm) and fluorobenzamide aromatic protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 331.152 (calculated for CHFNO) .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the key structural features influencing its reactivity?

- The dimethylamino group on the pyrimidine ring enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .

- The 2-fluorobenzamide moiety contributes to metabolic stability and lipophilicity, critical for membrane permeability .

- The methyl group at the pyrimidine 6-position sterically hinders undesired nucleophilic attacks, improving selectivity in reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high yield and purity?

- Solvent selection : Use anhydrous DMF to stabilize intermediates and reduce side reactions .

- Catalyst screening : Test coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved amide bond formation efficiency .

- Temperature control : Maintain 70°C during condensation to accelerate kinetics without degrading heat-sensitive intermediates .

Q. What in silico methods predict the compound’s biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., Abl1 or Src kinases), leveraging the pyrimidine core’s affinity for ATP-binding pockets .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Lys295 or hydrophobic contacts with Ile313) using Schrödinger’s Phase .

- ADMET prediction : SwissADME to assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvent systems : Use 10% DMSO in PBS for in vitro assays, ensuring <0.1% final DMSO concentration to avoid cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion and cellular uptake .

- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether to improve solubility in physiological buffers .

Q. How should contradictory data in binding affinity studies be resolved?

- Assay validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding constants (e.g., K discrepancies due to temperature or buffer effects) .

- Orthogonal techniques : Validate kinase inhibition using radioactive P-ATP assays alongside fluorescence-based methods .

- Statistical analysis : Apply Grubbs’ test to identify outliers in replicate experiments (n ≥ 5) .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 2-fluoro group with chloro or trifluoromethyl to assess electronic effects on target affinity .

- Scaffold hopping : Synthesize analogs with thiophene or furan replacements for the benzamide moiety to evaluate steric tolerance .

- Bioisosterism : Substitute the pyrimidine ring with triazine to probe ring size impact on potency .

Q. How is compound stability evaluated under physiological conditions?

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours, monitoring degradation via LC-MS .

- Light sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) to identify photooxidation products .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using UPLC .

Q. What are the advantages of enzymatic vs. cellular assays in mechanistic studies?

- Enzymatic assays (e.g., kinase inhibition) : Provide direct values but may overlook cellular context (e.g., efflux pumps or protein binding) .

- Cellular assays (e.g., antiproliferative activity) : Measure phenotypic effects but require controls for off-target toxicity (e.g., MTT assays with primary fibroblasts) .

- Combined approach : Use enzymatic data to guide cellular assay design, ensuring target engagement correlates with functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.